molecular formula C15H20O4 B1661265 Umbellifolide CAS No. 89026-40-4

Umbellifolide

Cat. No. B1661265
CAS RN: 89026-40-4
M. Wt: 264.32 g/mol
InChI Key: MIRSLSRVCIOISZ-UHFFFAOYSA-N
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Description

Umbellifolide belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Umbellifolide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, umbellifolide is primarily located in the cytoplasm. Outside of the human body, umbellifolide can be found in herbs and spices and tea. This makes umbellifolide a potential biomarker for the consumption of these food products.

Scientific Research Applications

Structural and Conformational Insights

  • Umbellifolide, a 4,5-secoeudesmane derivative found in nature, exhibits a unique structure and conformation as determined through X-ray analysis and physical methods. It exists in both solution and solid state as a θ= 60° boat cyclohexanone rotamer. The exo-methylene γ-lactone group, which is cis-closed at C(8), is almost planar (Appendino et al., 1984).

Synthesis from Natural Sources

  • Umbellifolide has been successfully synthesized from natural eudesmane derivatives, which were initially prepared from (-)-artemisin. This synthesis showcases its potential for large-scale production and application in various fields (Marco & Carda, 1987).

Pharmacological Potential in Traditional Medicine

  • Ligusticum chuanxiong Hort, which contains umbellifolide, is known for its medicinal properties. Extensive research over the past decade highlights its role in cardiovascular and cerebrovascular effects, antioxidation, neuroprotection, antifibrosis, antinociception, anti-inflammation, and antineoplastic activity. This underscores the broad medicinal potential of umbellifolide-containing plants (Ran et al., 2011).

Transdermal Applications and Anti-inflammatory Properties

  • A study developed a matrix film loaded with umbellifolide for transdermal application. The findings indicated enhanced transdermal permeation and significant anti-inflammatory potential, suggesting its application in topical therapeutic formulations (Telange et al., 2019).

Antioxidant Effects

  • Umbellifolide has shown promising antioxidant effects in streptozotocin-induced diabetic rats, reducing lipid peroxidation and enhancing antioxidants' status. This indicates its potential use as a natural antioxidant agent in various health-related applications (Ramesh & Pugalendi, 2006).

Fluorogenic Substrates in Biochemical Assays

  • Umbellifolide derivatives have been used as fluorogenic substrates for lipases and esterases in biochemical assays, showcasing its utility in laboratory research and diagnostics (Sicart et al., 2007).

Role in Membrane Fatty Acid Composition

  • In studies involving diabetic rats, umbellifolide demonstrated a protective effect on membrane fatty acid composition, suggesting its potential role in managing diabetes-related complications (Ramesh et al., 2007).

Cosmetic Applications

  • Research on Glehnia littoralis, which contains umbellifolide, indicated its potential in cosmetic applications, particularly for skin-whitening and anti-wrinkle properties (Choe et al., 2019).

properties

CAS RN

89026-40-4

Product Name

Umbellifolide

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

6-methyl-3-methylidene-6-(4-oxopentyl)-3a,4,7,7a-tetrahydro-1-benzofuran-2,5-dione

InChI

InChI=1S/C15H20O4/c1-9(16)5-4-6-15(3)8-12-11(7-13(15)17)10(2)14(18)19-12/h11-12H,2,4-8H2,1,3H3

InChI Key

MIRSLSRVCIOISZ-UHFFFAOYSA-N

SMILES

CC(=O)CCCC1(CC2C(CC1=O)C(=C)C(=O)O2)C

Canonical SMILES

CC(=O)CCCC1(CC2C(CC1=O)C(=C)C(=O)O2)C

melting_point

113°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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